1,3-di-O-tert-butyldiphenylsilylglycerol
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Overview
Description
1,3-di-O-tert-butyldiphenylsilylglycerol is a chemical compound with the molecular formula C35H44O3Si2 and a molar mass of 568.89 g/mol . This compound is known for its unique structure, which includes tert-butyldiphenylsilyl groups attached to a glycerol backbone. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
1,3-di-O-tert-butyldiphenylsilylglycerol can be synthesized through several methods. One common synthetic route involves the protection of glycerol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole . The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through column chromatography to obtain the desired compound.
Chemical Reactions Analysis
1,3-di-O-tert-butyldiphenylsilylglycerol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding aldehydes or ketones.
Reduction: It can be reduced using reagents such as lithium aluminum hydride (LiAlH4) to yield alcohols.
Scientific Research Applications
1,3-di-O-tert-butyldiphenylsilylglycerol has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: This compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drug delivery systems and prodrugs.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-di-O-tert-butyldiphenylsilylglycerol involves the protection of hydroxyl groups through the formation of stable silyl ethers. This protection prevents unwanted reactions at these sites, allowing for selective modifications elsewhere on the molecule. The tert-butyldiphenylsilyl groups can be removed under specific conditions, revealing the original hydroxyl functionalities .
Comparison with Similar Compounds
1,3-di-O-tert-butyldiphenylsilylglycerol is unique due to its combination of tert-butyldiphenylsilyl groups and glycerol backbone. Similar compounds include:
1,2-di-O-tert-butyldiphenylsilylglycerol: Differing in the position of the silyl groups.
1,3-di-O-trimethylsilylglycerol: Featuring trimethylsilyl groups instead of tert-butyldiphenylsilyl groups.
1,3-di-O-tert-butyldimethylsilylglycerol: Containing tert-butyldimethylsilyl groups.
These compounds share similar protective properties but differ in their steric and electronic effects, influencing their reactivity and applications.
Properties
IUPAC Name |
1,3-bis[[tert-butyl(diphenyl)silyl]oxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44O3Si2/c1-34(2,3)39(30-19-11-7-12-20-30,31-21-13-8-14-22-31)37-27-29(36)28-38-40(35(4,5)6,32-23-15-9-16-24-32)33-25-17-10-18-26-33/h7-26,29,36H,27-28H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXSFADJOJNBOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44O3Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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